molecular formula C17H9FN2O2S2 B2876490 (Z)-3-(2-fluorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 375353-29-0

(Z)-3-(2-fluorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2876490
CAS No.: 375353-29-0
M. Wt: 356.39
InChI Key: AKKHPLNUFIWAHQ-YPKPFQOOSA-N
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Description

(Z)-3-(2-fluorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H9FN2O2S2 and its molecular weight is 356.39. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant and CNS Depressant Activities

A study on the biological activity of novel Isatin coupled Thiazolidin-4-one derivatives, which share structural similarities with (Z)-3-(2-fluorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one, revealed their potential as anticonvulsants. These compounds were synthesized using an eco-friendly microwave-assisted method and evaluated for CNS depressant and anticonvulsant activities in mice. The findings suggest that these derivatives exhibit significant CNS depressant activity and protection in the maximal electroshock seizure (MES) test, indicating their potential to inhibit seizure spread without causing liver toxicity. Computational studies, including molecular docking, were performed to predict the binding modes of these compounds in the ATP binding sites of the NMDA and AMPA receptors, which are relevant to their anticonvulsant activity (Nikalje et al., 2015).

Antimicrobial Potential

Another study synthesized novel fluorine-containing derivatives with structures related to this compound, focusing on their potential as antimicrobial agents. These compounds were evaluated for in vitro antimicrobial activity against various bacterial and fungal strains. The results highlighted several derivatives with remarkable in vitro antimicrobial potency, indicating the therapeutic potential of such compounds in treating infectious diseases (Desai et al., 2013).

Anticancer Activity

The synthesis of novel compounds that include the this compound moiety has been explored for their potential anticancer activities. These compounds were evaluated against various cancer cell lines, including breast and colorectal cancer cells. Certain derivatives exhibited potent anticancer activity, with mechanisms of action involving the induction of apoptosis through the intrinsic mitochondrial pathway. This suggests the potential utility of such compounds in developing new anticancer therapies (Eldehna et al., 2017).

Anti-inflammatory and Analgesic Activities

Research into the therapeutic potential of this compound derivatives has also covered their anti-inflammatory and analgesic properties. By synthesizing and testing various derivatives, studies have identified compounds with significant anti-inflammatory and analgesic activities in preclinical models. These findings highlight the potential for developing new non-steroidal anti-inflammatory drugs (NSAIDs) and pain management therapies based on these compounds (Khalifa & Abdelbaky, 2008).

Properties

IUPAC Name

3-[3-(2-fluorophenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9FN2O2S2/c18-10-6-2-4-8-12(10)20-16(22)14(24-17(20)23)13-9-5-1-3-7-11(9)19-15(13)21/h1-8,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGYPSPJVDRZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.